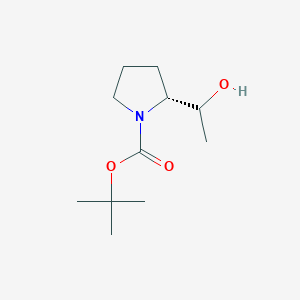![molecular formula C13H19NO3 B8271386 tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate CAS No. 86013-50-5](/img/structure/B8271386.png)
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Overview
Description
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a 1,1-dimethylethyl group attached to a carbamate moiety, which is further connected to a (2R)-2-hydroxy-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate typically involves the reaction of 1,1-dimethylethyl chloroformate with (2R)-2-hydroxy-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 1,1-Dimethylethyl [(2R)-2-oxo-2-phenylethyl]carbamate.
Reduction: Formation of 1,1-Dimethylethyl [(2R)-2-amino-2-phenylethyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-cyclohexylethyl]carbamate
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-methylpropyl]carbamate
- 1,1-Dimethylethyl [(2R)-2-hydroxy-2-ethylbutyl]carbamate
Uniqueness
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins. Additionally, the phenyl group may contribute to the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
86013-50-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 |
InChI Key |
FSRZPRRAZVZKFE-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)


![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)





![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)
